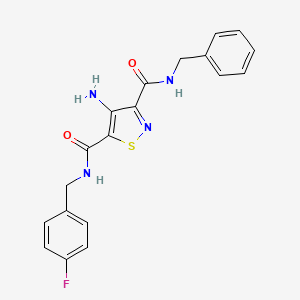![molecular formula C24H27N5O2S B11197149 (1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidin-4-yl)(thiomorpholin-4-yl)methanone](/img/structure/B11197149.png)
(1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidin-4-yl)(thiomorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)THIOMORPHOLINE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)THIOMORPHOLINE typically involves multiple steps, starting with the preparation of the oxadiazole and pyridine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization.
Oxadiazole Formation: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine Intermediate: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Final Coupling: The final step involves the coupling of the oxadiazole and pyridine intermediates with piperidine and thiomorpholine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)THIOMORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving its target receptors or enzymes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)THIOMORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL)PYRIDINE: This compound shares the oxadiazole and pyridine rings but lacks the piperidine and thiomorpholine moieties.
4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE): Similar to the target compound but without the thiomorpholine group.
Uniqueness
The uniqueness of 4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)THIOMORPHOLINE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiomorpholine moiety, in particular, may enhance its binding affinity and selectivity for certain targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27N5O2S |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
[1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-4-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C24H27N5O2S/c1-17-4-2-5-19(16-17)21-26-23(31-27-21)20-6-3-9-25-22(20)28-10-7-18(8-11-28)24(30)29-12-14-32-15-13-29/h2-6,9,16,18H,7-8,10-15H2,1H3 |
InChI Key |
JTDGEKNGXNYWFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)N5CCSCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11197077.png)
![5-(3-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11197084.png)
![4-{methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}but-2-yn-1-yl 4-methoxybenzoate](/img/structure/B11197090.png)
![2-Methyl-1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperidine](/img/structure/B11197095.png)
![N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide](/img/structure/B11197103.png)
![N-(3,5-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11197104.png)
![2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B11197108.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11197115.png)


![5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11197142.png)
![methyl [5-bromo-4-(3,5-dimethylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B11197157.png)
![Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate](/img/structure/B11197171.png)
